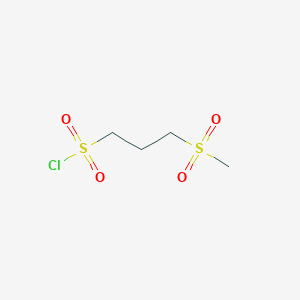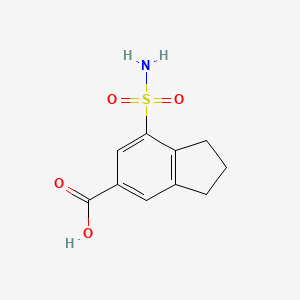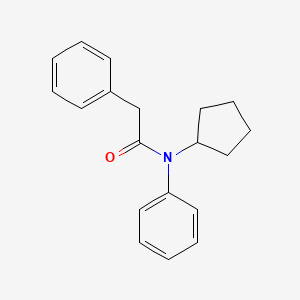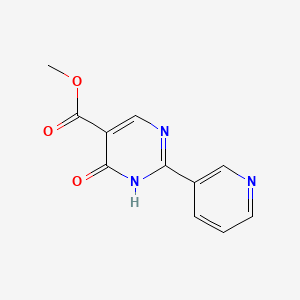
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Übersicht
Beschreibung
“3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It’s a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
The synthesis of indane derivatives, which “this compound” is part of, can be achieved through various methods. For instance, one method involves the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . Other methods include the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Indanone derivatives, including compounds structurally related to 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, have been investigated for their anti-corrosive properties on mild steel in aqueous hydrochloric acid solutions. Studies using gravimetric, electrochemical measurements, surface analysis, and theoretical studies have shown that these compounds possess significant inhibiting properties, with efficiency increasing alongside the concentration of the inhibitor. The inhibition process is attributed to the adsorption of inhibitor molecules on the metal surface, following a Langmuir adsorption isotherm. Derivatives such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibit mixed-type behavior, acting as effective corrosion inhibitors with high efficiency rates (Saady et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, derivatives of this compound have been utilized in various reactions. For example, indium(III) chloride has been identified as a highly efficient and versatile catalyst for the acylation of phenols, thiols, alcohols, and amines under solvent-free conditions. This showcases the role of carboxylic acid derivatives in facilitating smooth acylation reactions without competitive side reactions, highlighting their potential in synthetic applications (Chakraborti & Gulhane, 2003).
Material Science
The study of carboxylic acid derivatives extends into material science, where these compounds contribute to the development of novel materials with unique properties. For instance, the assembly of InCl3 with benzenetricarboxylic acid under hydrothermal conditions has led to the creation of coordination polymers with interesting frameworks and ion-exchange properties. Such developments underscore the importance of carboxylic acid derivatives in creating materials with potential applications in catalysis, separation, and ion exchange (Lin et al., 2006).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDGLACKFUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)
![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)




